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molecular formula C20H27N3 B8518444 N~1~-(1-Benzylpiperidin-4-yl)-N~2~-phenylethane-1,2-diamine CAS No. 61220-53-9

N~1~-(1-Benzylpiperidin-4-yl)-N~2~-phenylethane-1,2-diamine

Cat. No. B8518444
M. Wt: 309.4 g/mol
InChI Key: IMLCKUJHDYQKLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04144344

Procedure details

200 g of 1-benzyl-4-(2-anilino-ethylamino)-piperidine and 2000 ml of toluene and 1940 ml of potassium hydroxide solution are charged into a reaction vessel. The temperature is kept between 5° and 10° C with a mixture of ice and methanol while 300 g of phosgene are introduced in the course of 3 hours. Thereafter the reaction mixture is stirred for 2 hours at room temperature. During the dropwise addition of 860 ml of potassium hydroxide, the temperature is kept below 25° C with an ice-bath. The batch is then stirred for 14 hours. The precipitated crystals are collected with suction and dried. The two-phase filtrate is separated in a separating funnel. The toluene phase is dried over 200 g of sodium sulphate, filtered and concentrated. The residue is recrystallied from 400 ml of ethanol to give the 1-(1-benzyl-4-piperidyl)-3-phenyl-imidazolidin- 2-one with a melting point of 173°-174° C.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
reactant
Reaction Step One
Quantity
1940 mL
Type
reactant
Reaction Step One
Quantity
860 mL
Type
reactant
Reaction Step Two
Quantity
300 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:13][CH2:12][CH:11]([NH:14][CH2:15][CH2:16][NH:17][C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C1(C)C=CC=CC=1.[OH-].[K+].[C:33](Cl)(Cl)=[O:34]>CO>[CH2:1]([N:8]1[CH2:9][CH2:10][CH:11]([N:14]2[CH2:15][CH2:16][N:17]([C:18]3[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=3)[C:33]2=[O:34])[CH2:12][CH2:13]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)NCCNC1=CC=CC=C1
Name
Quantity
2000 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
1940 mL
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
860 mL
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
300 g
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Thereafter the reaction mixture is stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are introduced in the course of 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the temperature is kept below 25° C with an ice-bath
STIRRING
Type
STIRRING
Details
The batch is then stirred for 14 hours
Duration
14 h
CUSTOM
Type
CUSTOM
Details
The precipitated crystals are collected with suction
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The two-phase filtrate is separated in a separating funnel
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The toluene phase is dried over 200 g of sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)N1C(N(CC1)C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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